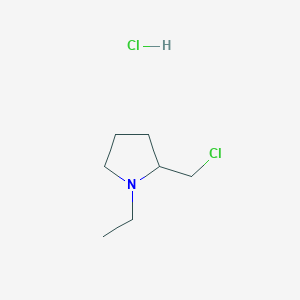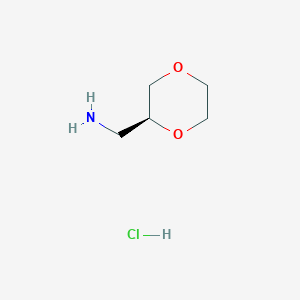
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
Descripción general
Descripción
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (CMEPHCl) is a synthetic organic compound that is widely used in laboratory experiments. It is a white, crystalline solid that is soluble in water and organic solvents, and it is relatively stable in air. CMEPHCl is a versatile reagent that can be used in a variety of different reactions, and it has a wide range of applications in the scientific and medical fields.
Aplicaciones Científicas De Investigación
1. Stereochemical Studies and Reactions with Nucleophiles
Research has shown that 2-(chloromethyl)-1-ethylpyrrolidine is involved in stereochemically specific reactions. One study examined the thermal rearrangement of this compound, demonstrating complete stereospecificity and adherence to first-order rate laws (Hammer, Weber, 1981). Another study provided a complete product analysis of its reactions with hydroxide ion, revealing the formation of various bis-(β-aminoethers) and demonstrating consistency with previously suggested reaction mechanisms (Hammer, McCarthy Ali, Weber, 1973).
2. Analytical Method Development
An efficient analytical method has been developed for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. This method involves pre-column derivatization with 4-nitrobenzoic acid and separation of enantiomers using high-performance liquid chromatography (HPLC) (Wang, Yao, Qian, Pu, Yao, Song, 2015).
3. Impurity Analysis in Pharmaceuticals
A simple and reliable method using thin-layer chromatography has been developed for determining sulpiride and impurities of 2-aminomethyl-1-ethylpyrrolidine in pharmaceuticals. This method enhances the quantitative analysis and purity control of sulpiride (Agbaba, Miljkovic, Marinković, Zivanov-stakic, Vladimirov, 1999).
4. Synthetic Utility in Organic Chemistry
The compound exhibits synthetic utility in organic chemistry, as demonstrated by its use in the chloromethylation of pyrroles. This process yields chloromethyl compounds with high regiospecificity, providing versatile intermediates for further chemical synthesis (Barker, Bahia, 1990).
Propiedades
IUPAC Name |
2-(chloromethyl)-1-ethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c1-2-9-5-3-4-7(9)6-8;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGHFMIUCZGXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)






![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)

![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)